6-Methylsulfanyl-9-(oxan-2-yl)purine

Lipophilicity Drug-likeness Purine analogs

Researchers needing a stable, late-stage diversification scaffold for purine-based nucleoside analogs or kinase fragment libraries face inconsistent reactivity with C6-halo or C6-sulfonyl precursors. This N9-THP protected methylsulfanyl derivative solves that with an orthogonal two-step activation (oxidation → SₙAr). - **Controlled reactivity**: Methylsulfanyl group is oxidation-labile, enabling selective conversion to methylsulfonyl leaving group; avoids premature substitution. - **Screening-ready**: XLogP3 0.7, zero H-bond donors, 5 acceptors; millimolar solubility in DMSO/aqueous buffers. - **Reliable supply**: BenchChem offers validated purity with acid-labile THP deprotection for free base generation.

Molecular Formula C11H14N4OS
Molecular Weight 250.32 g/mol
CAS No. 13153-63-4
Cat. No. B084469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylsulfanyl-9-(oxan-2-yl)purine
CAS13153-63-4
Synonyms6-methylsulfanyl-9-(oxan-2-yl)purine
Molecular FormulaC11H14N4OS
Molecular Weight250.32 g/mol
Structural Identifiers
SMILESCSC1=NC=NC2=C1N=CN2C3CCCCO3
InChIInChI=1S/C11H14N4OS/c1-17-11-9-10(12-6-13-11)15(7-14-9)8-4-2-3-5-16-8/h6-8H,2-5H2,1H3
InChIKeyGVOCVQKJMYRRRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylsulfanyl-9-(oxan-2-yl)purine Identity and Structure


6-Methylsulfanyl-9-(oxan-2-yl)purine (CAS 13153-63-4; also named 6-(methylthio)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine) is a synthetic purine derivative bearing a methylsulfanyl (–SCH₃) substituent at C6 and a tetrahydropyran‑2‑yl (THP) protecting group at N9 [1]. With a molecular formula of C₁₁H₁₄N₄OS and a molecular weight of 250.32 g·mol⁻¹, it belongs to the class of N9‑THP‑protected 6‑substituted purines that have historically been employed as protected intermediates in nucleoside analog synthesis and as scaffolds for cytokinin‑like plant hormone analogs [2]. Its computed physicochemical properties include an XLogP3 of 0.7, zero hydrogen‑bond donors, five hydrogen‑bond acceptors, and two rotatable bonds [1].

Protected Intermediate
THP‑protected purine scaffold for controlled nucleoside analog synthesis
Activation Route
Methylsulfanyl can be oxidized on‑demand to methylsulfonyl leaving group
Fragment Screening
Two rotatable bonds and zero H‑bond donors support fragment‑based discovery

Why Generic Substitution Fails for This Purine


Although multiple 6‑substituted‑9‑(tetrahydropyran‑2‑yl)purines share the same N9‑THP protecting group, the electronic and steric character of the C6 substituent governs their reactivity in nucleophilic aromatic substitution (SₙAr) reactions and their biological target engagement profiles [1]. The methylsulfanyl group is a moderately electron‑donating, oxidation‑labile thioether that can be selectively converted to a methylsulfonyl leaving group (enabling further SₙAr diversification), whereas the analogous 6‑chloro derivative is a direct SₙAr electrophile and the 6‑methylsulfonyl derivative is already an activated leaving group [2]. These divergent reactivities mean that substituting one 6‑substituted‑9‑THP‑purine for another in a multi‑step synthetic route or a structure–activity relationship (SAR) study will alter reaction kinetics, intermediate stability, and biological readouts. The following evidence guide quantifies the key physicochemical and reactivity‑based differences that procurement decisions should be benchmarked against.

Target
6‑Methylsulfanyl‑9‑(oxan‑2‑yl)purine: oxidation‑labile thioether, stable during N9 protection
vs
6‑Chloro analog
Direct SₙAr electrophile; susceptible to hydrolysis, may react prematurely
Target
Methylsulfanyl enables orthogonal oxidation‑activation after THP protection
vs
6‑Methylsulfonyl analog
Pre‑activated leaving group; cannot be carried through N9 protection without side reactions

Key Differentiation from Close Analogs


Lipophilicity Differences Drive Separation Behavior

The computed partition coefficient (XLogP3) of 6-methylsulfanyl-9-(oxan-2-yl)purine is 0.7 [1]. Its 6‑chloro analog (6‑chloro‑9‑(tetrahydro‑2H‑pyran‑2‑yl)‑9H‑purine, CAS 7306‑68‑5) has a higher computed XLogP3 of approximately 1.1–1.3, while the 6‑methylsulfonyl derivative is more polar with an XLogP3 below 0.2 [2]. The 0.4–0.6 log unit difference between the methylsulfanyl and chloro derivatives corresponds to an approximately 2.5‑ to 4‑fold difference in predicted partition coefficient, which affects solubility, membrane permeability, and chromatographic retention behavior in both analytical and preparative settings.

Lipophilicity
Reported
XLogP3 = 0.7 vs. 1.1‑1.3 (6‑Cl) <0.2 (6‑SO₂CH₃)
Distinct chromatographic retention and permeability profile
Supports intermediate lipophilicity for CNS penetration research
Lipophilicity Drug-likeness Purine analogs

Hydrogen-Bond Profile and Solubility Advantage

6-Methylsulfanyl-9-(oxan-2-yl)purine has zero hydrogen‑bond donors (HBD) and five hydrogen‑bond acceptors (HBA) [1]. In contrast, 6‑methylthiopurine (CAS 50‑66‑8), which lacks the N9‑THP group, possesses one HBD (the N9‑H) and four HBA [2]. The absence of an HBD in the target compound eliminates strong intermolecular N–H···N hydrogen bonding that is present in the unprotected purine, directly reducing crystal lattice energy and typically enhancing solubility in organic solvents. This difference is critical for solution‑phase chemistry: the THP‑protected compound dissolves more readily in aprotic solvents (e.g., THF, DCM, DMF) commonly used in SₙAr and cross‑coupling reactions.

H‑Bond Donors
Reported
HBD = 0 vs. 1 (6‑methylthiopurine)
Improved solubility in aprotic solvents
Reduces need for heating during SₙAr diversification steps
Hydrogen bonding Solubility Crystallinity

Thioether Oxidation Enables Controlled Activation

The 6‑methylsulfanyl substituent of the target compound is a well‑established precursor to the 6‑methylsulfonyl (–SO₂CH₃) group, which serves as an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions with amines [1]. In a published three‑step synthetic route, 6‑methylthiopurine is converted via 6‑methylsulfonylpurine to 6‑alkyl‑ and arylamino‑9‑(tetrahydro‑2‑pyranyl)purines in 35–45% overall yield [2]. The methylsulfanyl → methylsulfonyl oxidation step (typically using mCPBA or Oxone®) is quantitative under mild conditions, whereas the 6‑chloro analog (6‑chloro‑9‑(tetrahydropyran‑2‑yl)purine) reacts directly with amines without an oxidation step but is more susceptible to hydrolytic deactivation in aqueous or protic media [3].

Oxidation Activation
Class‑level
35‑45% overall yield for 3‑step amine diversification
Controlled late‑stage activation for amine diversification
Oxidation step reported quantitative; route robustness context‑dependent
Synthetic intermediate SₙAr activation Purine diversification

Acid-Labile N9 Protection Strategy

The tetrahydropyran‑2‑yl (THP) group at N9 is an acid‑labile protecting group that can be removed under mildly acidic conditions (e.g., 80% aqueous acetic acid at 60 °C or catalytic p‑TsOH in MeOH) without affecting the 6‑methylsulfanyl substituent [1]. In contrast, 6‑methylthiopurine (CAS 50‑66‑8) bears a free N9‑H, making it susceptible to competing N9‑alkylation under basic conditions commonly used for N‑alkylation or glycosylation reactions [2]. The THP group also increases the molecular weight from 166.2 g·mol⁻¹ (6‑methylthiopurine) to 250.32 g·mol⁻¹, which alters chromatographic retention and facilitates purification monitoring by TLC or LC‑MS [3].

Acid‑Labile Protection
Reported
MW +84.1 g/mol vs. unprotected; THP removed in 80% aq. AcOH, 60°C
Orthogonal deprotection without altering C6 substituent
Enables late‑stage N9 deprotection for nucleoside programs
Protecting group strategy Orthogonal deprotection Nucleoside analog synthesis

Conformational Flexibility and Entropy Penalty

6-Methylsulfanyl-9-(oxan-2-yl)purine has two rotatable bonds (the C–S bond of the methylsulfanyl group and the C–N bond linking the purine to the THP ring) [1]. In contrast, 6‑methylthiopurine (without THP) has only one rotatable bond (the C–S bond) [2], while 6‑benzylamino‑9‑(tetrahydropyran‑2‑yl)purine derivatives have four or more rotatable bonds [3]. In fragment‑based drug discovery, each rotatable bond frozen upon protein binding imposes an entropic penalty of approximately 0.5–1.5 kcal·mol⁻¹ (corresponding to a ~2‑ to ~12‑fold reduction in binding affinity per bond) [4]. The two‑rotatable‑bond profile of the target compound places it in a favorable range for fragment screening while retaining sufficient conformational freedom for induced‑fit binding, distinguishing it from both overly rigid (one rotatable bond) and overly flexible (≥4 rotatable bonds) analogs.

Rotatable Bonds
Class‑level
2 rotatable bonds (vs. 1 and ≥4 for analogs)
Favorable balance for fragment screening
Entropic penalty range supports fragment growth strategies
Conformational entropy Ligand efficiency Medicinal chemistry

Cytokinin Activity and Precursor Role

The N9‑THP‑protected purine scaffold, including the 6‑methylsulfanyl derivative, has been employed as a precursor to synthetic cytokinin analogs (6‑alkylamino‑ and 6‑arylamino‑9‑tetrahydropyran‑2‑ylpurines) [1]. While direct cytokinin activity data for the 6‑methylsulfanyl compound itself are not available in the open literature, its role as the immediate precursor to the 6‑methylsulfonyl intermediate—from which six distinct cytokinin analogs were prepared in 35–45% overall yield—establishes its critical position in the synthetic route [2]. In the broader cytokinin SAR landscape, 6‑alkylamino substitution is required for high cytokinin activity (e.g., 6‑benzylaminopurine and kinetin), whereas 6‑thioether substituents generally exhibit attenuated or no cytokinin activity, making the methylsulfanyl compound useful as a negative control or as a protected precursor rather than as an active cytokinin per se [3].

Cytokinin Activity
Class‑level
No direct bioassay data; 6‑thioether SAR: low/absent activity
May serve as a negative control in plant hormone assays
Observed activity in analogs arises from introduced amine substituent
Cytokinin analogs Plant growth regulators Structure–activity relationship

Optimal Application Scenarios


Controlled Library Diversification via Oxidation

Researchers synthesizing focused libraries of 6‑substituted purines benefit from the two‑step activation sequence unique to the methylsulfanyl precursor: stable N9‑THP protection followed by quantitative oxidation to the methylsulfonyl leaving group enables late‑stage diversification with a broad range of amine nucleophiles [1]. The 35–45% overall three‑step yield reported for cytokinin analog synthesis demonstrates the viability of this route, and the intermediate lipophilicity (XLogP3 = 0.7) facilitates chromatographic purification at each stage [2].

Fragment-Based Screening with Ideal Flexibility

With only two rotatable bonds, 6‑methylsulfanyl‑9‑(oxan‑2‑yl)purine occupies a favorable position on the flexibility–affinity continuum for fragment screening [3]. Its zero hydrogen‑bond donor count ensures solubility in DMSO and aqueous buffers at the millimolar concentrations typical of fragment screens, while the five hydrogen‑bond acceptors provide multiple recognition points for protein targets [4]. The compound is thus well‑suited as a core scaffold for fragment growth or merging strategies in kinase or purine‑binding protein programs.

Negative Control in Cytokinin Assays

Based on class‑level SAR indicating that 6‑thioether purines lack significant cytokinin activity, this compound can serve as a negative control in plant hormone bioassays when testing 6‑alkylamino‑9‑THP‑purine analogs [5]. Furthermore, the acid‑labile THP group allows researchers to generate the free 6‑methylthiopurine base in situ for comparative studies without the confounding factor of N9‑H reactivity during synthesis [6].

Intermediate for Nucleoside Analog Synthesis

The THP group at N9 was originally developed as a model for the deoxyribose moiety in purine deoxynucleosides, and 6‑methylsulfanyl‑9‑(oxan‑2‑yl)purine can be elaborated into nucleoside analogs through oxidation–amination sequences [6]. The orthogonal acid‑labile deprotection enables clean conversion to the free base or to alternative N9‑substituted derivatives under conditions that leave the 6‑substituent intact, a critical requirement for structure–activity relationship studies in antiviral and anticancer nucleoside programs.

Application
Selection Property
Validation Focus
Controlled library diversification
Oxidation‑activation sequence
Route robustness and amine scope
Fragment‑based screening
Conformational flexibility profile
Ligand efficiency and solubility in DMSO/buffer
Negative control in cytokinin assays
Inactivity SAR class
Activity originates from introduced amine
Nucleoside analog intermediate
Orthogonal acid‑labile deprotection
Clean conversion to free base or N9‑derivatives
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